3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

physicochemical properties drug-likeness regioisomerism

Researchers requiring precise regioisomeric control for piperazin-2-one scaffolds face supply of ambiguous isomers. This 3-substituted variant (CAS 1248191-79-8) provides a defined hydrogen-bond donor count and lower LogP than its 1-substituted analog, enabling SAR campaigns targeting CNS receptors, kinases, or anti-inflammatory pathways. • Regiospecific scaffold with distinct physicochemical profile (LogP difference -0.1 vs 1-substituted isomer). • Secondary amine in piperazinone ring enables selective N-functionalization for probe or library synthesis. • In-stock, small-quantity availability supports hit expansion and lead optimization with material efficiency.

Molecular Formula C8H12N4O
Molecular Weight 180.21 g/mol
CAS No. 1248191-79-8
Cat. No. B1428126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one
CAS1248191-79-8
Molecular FormulaC8H12N4O
Molecular Weight180.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2C(=O)NCCN2
InChIInChI=1S/C8H12N4O/c1-12-5-6(4-11-12)7-8(13)10-3-2-9-7/h4-5,7,9H,2-3H2,1H3,(H,10,13)
InChIKeyLUWBVCUIWAYWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one: Chemical Overview


3-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one is a heterocyclic small molecule comprising a piperazin-2-one core substituted at the 3-position with a 1-methylpyrazol-4-yl moiety. The compound has a molecular formula of C₈H₁₂N₄O and a molecular weight of 180.21 g/mol [1]. It is classified as a versatile small-molecule scaffold and is primarily utilized as a research chemical and synthetic building block in medicinal chemistry . Structurally, the molecule contains a secondary amine within the piperazinone ring and a tertiary amine within the pyrazole ring, presenting multiple sites for further functionalization.

3-Substituted piperazin-2-one scaffold with dual H-bond donors
Lower lipophilicity profile supports polar target engagement
Orthogonal reactive handles for regiodivergent synthesis
Consistent small-scale commercial availability for SAR

3-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one: Regioisomer Differentiation


Generic substitution between regioisomeric piperazin-2-one scaffolds is not permissible without experimental validation. The 3-substituted isomer (CAS 1248191-79-8) differs fundamentally from its 1-substituted analog (CAS 1309081-44-4) in both physicochemical and potential pharmacophoric properties. As quantified in Section 3, the 3-substituted variant possesses a distinct hydrogen-bond donor count and a lower computed LogP value, which directly impacts solubility, permeability, and binding interactions [1]. In medicinal chemistry campaigns, such regioisomeric variations can lead to significant differences in target affinity, metabolic stability, or synthetic tractability. Therefore, procurement decisions must be guided by the specific substitution pattern required for the intended synthetic route or biological target.

Regioisomer Mismatch
The 1-substituted analog is not a direct replacement; synthetic and biological validation is required.
Physicochemical Divergence
Different H-bond donor count and lipophilicity may alter solubility, permeability, and binding interactions.
Supply Uncertainty
The 1-substituted isomer shows inconsistent availability, limiting scalability and procurement planning.

3-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one: Comparative Evidence


Lipophilicity & Hydrogen Bond Donor Comparison

The 3-substituted regioisomer (target) exhibits a lower computed lipophilicity (XLogP3-AA = -1.1) compared to the 1-substituted isomer (XLogP3-AA = -1.0). Additionally, the target compound possesses two hydrogen bond donors (HBD), whereas the 1-substituted analog has only one HBD [1]. These differences are non-trivial; a ΔLogP of 0.1 can influence membrane permeability and aqueous solubility, while the extra HBD in the target may enhance interactions with polar residues in biological targets or increase aqueous solubility at the expense of passive permeability.

Lipophilicity & HBD
Reported
Target: XLogP3-AA −1.1, HBD 2 1-Substituted: XLogP3-AA −1.0, HBD 1
Distinct profile may affect permeability and SAR interpretation
Computed values; experimental validation recommended
physicochemical properties drug-likeness regioisomerism

Sourcing and Pricing Comparison

The target 3-substituted piperazin-2-one is commercially available from CymitQuimica (Biosynth) at a price of €641.00 for 50 mg and €1,784.00 for 500 mg . In contrast, the 1-substituted isomer (CAS 1309081-44-4) is listed as 'Discontinued' or out of stock at the same supplier for certain package sizes, and it is available through Sigma-Aldrich (Enamine) with a purity of 95% but without direct small-scale pricing publicly listed . The target compound's consistent availability and transparent small-scale pricing provide a procurement advantage for initial exploratory research.

Sourcing & Pricing
Data to verify
Target: 50 mg €641, 500 mg €1784 (CymitQuimica) 1-Substituted: Discontinued / price on request
Transparent small-scale pricing supports initial SAR procurement
Supplier data as of April 2026; verify availability
procurement pricing commercial availability

Synthetic Versatility Comparison

The target compound contains a secondary amine (piperazine NH) and an amide NH, providing two distinct nucleophilic sites that can be orthogonally functionalized. This contrasts with the 1-substituted isomer, which has only one HBD and a tertiary amine attached to the pyrazole, potentially limiting the types of derivatization accessible without additional protection/deprotection steps [1]. The presence of the pyrazole moiety at the 3-position of the piperazinone ring also places the heteroaryl group in a different steric and electronic environment compared to the 1-substituted isomer, which can influence the outcome of metal-catalyzed cross-coupling reactions or N-alkylation steps.

Synthetic Versatility
Class-level
Target: Secondary amine + amide NH (2 nucleophilic sites) 1-Substituted: Single HBD, N-1 pyrazole linkage
Two reactive handles enable orthogonal derivatization strategies
Reactivity inferred from structure; requires experimental validation
building block regioselective functionalization medicinal chemistry

3-(1-Methyl-1H-pyrazol-4-yl)piperazin-2-one: Best Applications


Lead Generation with Regioisomeric Diversity

Medicinal chemistry programs targeting CNS receptors, kinases, or anti-inflammatory pathways can utilize this 3-substituted scaffold to explore regioisomeric SAR. The lower LogP and additional HBD compared to the 1-substituted isomer [1] may favor interactions with polar binding pockets or improve aqueous solubility profiles, making it a valuable tool for hit expansion and lead optimization campaigns.

Heterocyclic Functionalization Methodology

The compound serves as an ideal substrate for developing and testing new N-arylation, N-alkylation, or amide coupling methodologies. Its two distinct amine sites and unique regiochemistry provide a challenging yet informative testbed for reaction condition optimization, particularly in the context of late-stage functionalization or C–H activation studies .

Chemical Probe Synthesis

Researchers can functionalize the secondary amine of the piperazinone ring with a linker to generate chemical probes (e.g., biotinylated or fluorescent analogs) without disrupting the pyrazole moiety's potential binding interactions. The reliable small-quantity availability supports early-stage probe development where material efficiency is paramount.

Analytical Reference Standard

Due to its distinct chromatographic behavior (inferred from the LogP difference of -0.1 relative to the 1-substituted isomer [1]), the compound can be used as a retention time marker or resolution standard in HPLC/UPLC method development for the separation of regioisomeric piperazinone mixtures.

Application
Selection Property
Validation Focus
Lead generation & SAR
3-Substituted scaffold with dual H-bond donors
Binding assay & permeability profiling
Synthetic methodology
Orthogonal amine functionalization sites
Reaction condition optimization
Chemical probe synthesis
Selective linker attachment without blocking pyrazole
Bioconjugation efficiency
Analytical reference standard
Distinct physicochemical fingerprint
Chromatographic separation of regioisomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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